5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
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Description
5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C18H14ClF3N2OS and its molecular weight is 398.83. The purity is usually 95%.
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Scientific Research Applications
Applications in Chemical Synthesis
The compound 5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is involved in chemical synthesis, primarily in the formation of thiazolo[3,4-a]quinoxalin-4-ones. Mamedov et al. (2004) demonstrated the preparation of thiazolo[3,4-a]quinoxalin-4-ones using a novel strategy starting from methyl phenylchloropyruvate, involving the reaction of 4-hydroxytetrahydrothiazoles with 1,2-phenylendiamines (Mamedov et al., 2004). Similarly, Kut et al. (2020) explored the reactivity of 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with various halogens and chalcogens, yielding a range of 5H-[1,3]thiazolo[2,3-b]quinazolinium derivatives (Kut et al., 2020).
Applications in Medicinal Chemistry
The compound is also pertinent in medicinal chemistry, particularly in the synthesis of antimicrobial and anticancer agents. Dinakaran et al. (2008) reported the synthesis of novel 5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives with potent in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis (Dinakaran et al., 2008). Reis et al. (2011) synthesized a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, showing significant in vitro antiproliferative activities against various human cancer cell lines (Reis et al., 2011).
Applications in Corrosion Inhibition
Additionally, the compound finds application in the field of corrosion inhibition. Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating significant inhibition efficiency (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZFODPRHSBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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